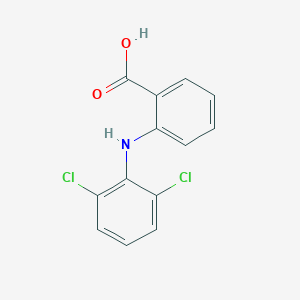

N-(2,6-Dichlorophenyl)anthranilic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - ortho-Aminobenzoates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dichloroanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO2/c14-9-5-3-6-10(15)12(9)16-11-7-2-1-4-8(11)13(17)18/h1-7,16H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFKIFYBYASEDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10159750 | |

| Record name | N-(2,6-Dichlorophenyl)anthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13625-57-5 | |

| Record name | N-(2,6-Dichlorophenyl)anthranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013625575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,6-Dichlorophenyl)anthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(2,6-Dichlorophenyl)anthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,6-Dichlorophenyl)anthranilic acid, a key chemical entity in the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), presents a fascinating subject for in-depth study. This technical guide provides a comprehensive overview of its core chemical properties, supported by available quantitative data, detailed experimental protocols, and visual representations of its primary mechanism of action. As a derivative of anthranilic acid and a structural analog of several fenamate drugs, its physicochemical characteristics are pivotal to its pharmacokinetic and pharmacodynamic profiles. This document serves as a vital resource for researchers engaged in drug discovery and development, offering a consolidated repository of technical information to facilitate further investigation and application.

Chemical and Physical Properties

This compound, also known by its systematic IUPAC name 2-(2,6-dichloroanilino)benzoic acid and as a metabolite of Diclofenac, possesses a molecular formula of C₁₃H₉Cl₂NO₂ and a molecular weight of 282.12 g/mol .[1][2] Its structure, featuring a dichlorinated phenyl ring linked to an anthranilic acid moiety, underpins its chemical behavior and biological activity.

Quantitative Data Summary

While specific experimental data for this compound is not extensively published, the following table summarizes available data for the compound and its close structural relatives to provide a comparative reference.

| Property | This compound | N-Phenylanthranilic Acid (for comparison) | Anthranilic Acid (for comparison) |

| Molecular Formula | C₁₃H₉Cl₂NO₂[1][2] | C₁₃H₁₁NO₂ | C₇H₇NO₂[3] |

| Molecular Weight | 282.12 g/mol [1][2] | 213.23 g/mol | 137.14 g/mol |

| Melting Point (°C) | Data not available | 182-185[4] | 144-148 |

| Boiling Point (°C) | Data not available | 353.22 (rough estimate)[4] | Sublimes at 200[3] |

| Solubility | Data not available | DMSO: 125 mg/mL[4] | Ethanol: Soluble |

| pKa | Data not available | pKa₁: 2.86, pKa₂: 4.69 | pKa₁: 2.17 (amino), pKa₂: 4.85 (carboxyl)[3] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the Ullmann condensation reaction.[2] This method involves the copper-catalyzed coupling of an aryl halide with an amine.

Ullmann Condensation for this compound

Principle: This reaction facilitates the formation of a C-N bond between 2-chlorobenzoic acid and 2,6-dichloroaniline in the presence of a copper catalyst and a base.[2][5]

Experimental Protocol (General Procedure):

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 2-chlorobenzoic acid and 2,6-dichloroaniline.

-

Solvent and Catalyst Addition: Add a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF). Introduce a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI), and a stoichiometric amount of a base, typically potassium carbonate (K₂CO₃).

-

Reaction Conditions: Heat the reaction mixture to a high temperature, often in the range of 160-200°C, and maintain under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring.[2]

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with an aqueous acid solution (e.g., HCl) to precipitate the product.

-

Collect the crude product by vacuum filtration and wash with water to remove inorganic salts.

-

Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

-

Logical Workflow for Ullmann Condensation:

Caption: Workflow for the Ullmann condensation synthesis.

Spectroscopic Analysis Protocols

Characterization of this compound relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol (General):

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrument Setup: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra, referencing them to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Principle: IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the bonds.

Experimental Protocol (General):

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disc. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands for functional groups such as N-H, C=O (carboxylic acid), C-Cl, and aromatic C-H and C=C bonds.

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.

Experimental Protocol (General):

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

-

Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm.

-

Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Mechanism of Action: COX Inhibition

As a non-steroidal anti-inflammatory drug (NSAID), this compound is presumed to exert its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Signaling Pathway of COX Inhibition:

Caption: Inhibition of the Cyclooxygenase (COX) pathway.

By blocking the active site of the COX enzymes, this compound prevents the synthesis of prostaglandins, thereby reducing the inflammatory response, alleviating pain, and lowering fever.

Conclusion

References

The Synthesis of N-(2,6-Dichlorophenyl)anthranilic Acid: A Technical Guide

Introduction

N-(2,6-Dichlorophenyl)anthranilic acid is a key synthetic intermediate, primarily recognized for its role in the production of diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID). Its discovery and the development of its synthesis routes are rooted in the broader exploration of fenamic acid derivatives for anti-inflammatory properties in the mid-20th century. This technical guide provides an in-depth overview of the core synthesis methodologies for this compound, with a focus on the prevalent Ullmann condensation reaction and its modern advancements. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Synthesis Methodology: The Ullmann Condensation

The most established and widely utilized method for the synthesis of this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an o-halobenzoic acid with 2,6-dichloroaniline. The general scheme for this reaction is presented below.

Figure 1: General scheme of the Ullmann condensation for this compound synthesis.

Experimental Protocols

Protocol 1: Classical Ullmann Condensation

This protocol is a generalized procedure based on classical Ullmann reaction conditions for the synthesis of N-aryl anthranilic acids.[1][2]

Materials:

-

o-Chlorobenzoic acid

-

2,6-Dichloroaniline

-

Anhydrous potassium carbonate

-

Cupric oxide (CuO)

-

Ethanol (95%)

-

Dilute hydrochloric acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine o-chlorobenzoic acid (1 equivalent), 2,6-dichloroaniline (1-1.2 equivalents), anhydrous potassium carbonate (1.5-2 equivalents), and a catalytic amount of cupric oxide (e.g., 0.1 equivalents).

-

Add a suitable high-boiling solvent, such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc), to the flask.

-

Heat the reaction mixture to reflux and maintain the temperature for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing ice-water.

-

Acidify the aqueous mixture with dilute hydrochloric acid to precipitate the crude this compound.

-

Collect the precipitate by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified product.

Protocol 2: Modified Ullmann Condensation in Ionic Liquid

This protocol describes an improved, environmentally friendlier Ullmann condensation using an ionic liquid as the solvent.[3]

Materials:

-

Potassium 2-bromobenzoate

-

2,6-Dichloroaniline

-

Copper(II) acetate (Cu(OAc)₂)

-

Tetrabutylphosphonium chloride ([TBP]Cl)

-

Water

-

Dilute sulfuric acid

Procedure:

-

In a reaction vessel, combine potassium 2-bromobenzoate (1 equivalent), 2,6-dichloroaniline (1 equivalent), and a catalytic amount of copper(II) acetate in tetrabutylphosphonium chloride ([TBP]Cl) ionic liquid.

-

Heat the mixture to 170°C and maintain this temperature for the duration of the reaction, monitoring progress by TLC.

-

Upon completion, cool the reaction mixture and add water.

-

Acidify the mixture with dilute sulfuric acid to precipitate the product.

-

Filter the precipitate, wash with water, and dry to yield this compound.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of N-aryl anthranilic acids under various conditions, providing a basis for comparison of different methodologies.

Table 1: Comparison of Ullmann Condensation Conditions for N-Aryl Anthranilic Acid Synthesis

| Starting Materials | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| o-Chlorobenzoic acid, Substituted anilines | Cupric oxide | Anhydrous K₂CO₃ | - | Reflux | 6-8 | Good | [1][2] |

| Potassium 2-bromobenzoate, Substituted anilines | Copper acetate | - | [TBP]Cl (Ionic Liquid) | 170 | - | High | [3] |

| Anthranilic acids, Aryl bromides | CuI (20 mol%) | K₂CO₃ | DMSO | 90 | 24 | - | [4] |

| Anthranilic acids, Aryl bromides | CuI (20 mol%) | K₂CO₃ | iso-Amyl alcohol | Microwave | 1 | 78 | [4] |

| Anthranilic acids, Aryl bromides | CuI (20 mol%) | K₂CO₃ | DMF (10% H₂O) | Microwave | - | 82 | [4] |

| 2-Chlorobenzoic acids, Aniline derivatives | Copper | K₂CO₃ | 2-Ethoxyethanol | - | - | Up to 99 | [5][6][7] |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound via the classical Ullmann condensation.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids | CoLab [colab.ws]

- 4. scielo.br [scielo.br]

- 5. Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

The Historical Context of N-(2,6-Dichlorophenyl)anthranilic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,6-Dichlorophenyl)anthranilic acid, a member of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), represents a significant milestone in the mid-20th century's quest for potent and effective anti-inflammatory agents. Its development is intrinsically linked to the broader history of anthranilic acid derivatives and the burgeoning understanding of inflammation's biochemical underpinnings, particularly the role of prostaglandins. This technical guide provides a comprehensive historical and technical overview of this compound, focusing on its discovery, early synthesis, initial pharmacological evaluations, and the evolving understanding of its mechanism of action.

Historical Development

The journey to this compound began with the exploration of anthranilic acid derivatives as potential therapeutic agents. Scientists at Parke-Davis, led by Claude Winder, were instrumental in the development of the fenamate class of NSAIDs in the 1960s. This research initiative led to the discovery of several clinically important compounds, including mefenamic acid, flufenamic acid, and meclofenamic acid. The core hypothesis driving this research was that modifications to the N-aryl substituent of anthranilic acid could significantly modulate anti-inflammatory potency.

This compound emerged from these systematic structure-activity relationship (SAR) studies. A pivotal 1983 publication by Kaltenbronn and colleagues from Parke-Davis detailed the synthesis and anti-inflammatory evaluation of a large series of N-arylanthranilic acids.[1] This research highlighted the potent activity of compounds with specific substitutions on the N-aryl ring, including the 2,6-dichloro substitution.

Synthesis: The Ullmann Condensation

The primary method for the synthesis of this compound and other fenamates during this era was the Ullmann condensation reaction. This copper-catalyzed nucleophilic aromatic substitution reaction involves the coupling of an aryl halide with an amine.

Experimental Protocol: Ullmann Condensation for N-aryl Anthranilic Acids

The following protocol is a representative example of the methods used for the synthesis of N-aryl anthranilic acids, including this compound, during the mid-20th century.

Reactants:

-

o-Chlorobenzoic acid

-

Substituted aniline (e.g., 2,6-dichloroaniline)

-

Anhydrous potassium carbonate

-

Cupric oxide (catalyst)

-

Solvent (e.g., high-boiling point inert solvent)

Procedure:

-

A mixture of o-chlorobenzoic acid, the appropriately substituted aniline, anhydrous potassium carbonate, and a catalytic amount of cupric oxide in a suitable high-boiling solvent is prepared.

-

The reaction mixture is heated to reflux for a period of 6 to 8 hours. The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the solid product is precipitated by acidification with a dilute solution of hydrochloric acid.

-

The crude product is collected by filtration, washed with water, and then recrystallized from a suitable solvent such as ethanol to yield the purified N-aryl anthranilic acid derivative.[2]

Caption: Synthesis of this compound via Ullmann Condensation.

Early Pharmacological Evaluation

The initial screening of this compound and its analogues relied on in vivo and in vitro assays to determine their anti-inflammatory, analgesic, and antipyretic properties.

In Vivo Anti-Inflammatory Assays

A common method used to assess the anti-inflammatory activity of these compounds was the carrageenan-induced rat paw edema test. This assay induces a localized, acute inflammation, and the reduction in paw swelling by a test compound is a measure of its anti-inflammatory efficacy.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

-

Animal Model: Adult albino rats of either sex are used.

-

Induction of Edema: A subcutaneous injection of a 1% solution of carrageenan is administered into the sub-plantar region of the rat's hind paw.

-

Drug Administration: The test compound, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), is administered orally at a specific dose (e.g., 50 mg/kg body weight) one hour prior to the carrageenan injection. A control group receives only the vehicle. A standard reference drug, such as phenylbutazone, is also tested concurrently for comparison.

-

Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.

| Compound | Dose (mg/kg) | % Inhibition of Edema (representative) | Reference Drug | % Inhibition of Edema (Reference) |

| N-substituted anthranilic acid derivative | 50 | >50% | Phenylbutazone | ~45-47% |

Note: This table represents typical results for potent N-substituted anthranilic acid derivatives from the era, as specific historical data for this compound is not available.

Another key in vivo assay mentioned in the work by Parke-Davis researchers was the anti-UV-erythema test in guinea pigs, which was used to demonstrate the high anti-inflammatory activity of this series of compounds.[1]

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The understanding of the mechanism of action of NSAIDs, including the fenamates, evolved significantly during the latter half of the 20th century. The seminal work of John Vane in the early 1970s, for which he was awarded the Nobel Prize, elucidated that aspirin-like drugs inhibit the biosynthesis of prostaglandins.[4] Prostaglandins are lipid compounds derived from arachidonic acid that are key mediators of inflammation, pain, and fever.

The enzyme responsible for the conversion of arachidonic acid to prostaglandins was initially termed "prostaglandin synthetase" and is now known as cyclooxygenase (COX). It was later discovered that there are at least two isoforms of this enzyme, COX-1 and COX-2.

Early In Vitro Assays for Prostaglandin Synthetase Inhibition

Early in vitro assays to measure the inhibition of prostaglandin synthesis were crucial in characterizing the potency of new NSAIDs. These assays typically used tissue homogenates, such as from sheep seminal vesicles, which are a rich source of the COX enzyme.

Experimental Protocol: In Vitro Prostaglandin Synthetase Inhibition Assay (Historical Perspective)

-

Enzyme Preparation: A microsomal fraction containing prostaglandin synthetase is prepared from sheep seminal vesicles.

-

Incubation: The enzyme preparation is incubated with arachidonic acid (the substrate) in the presence and absence of the test inhibitor (e.g., a fenamate) at various concentrations.

-

Quantification of Prostaglandins: The amount of prostaglandins produced is quantified. Early methods often relied on bioassays, where the contraction of a smooth muscle preparation (e.g., rabbit jejunum or guinea pig ileum) in response to the prostaglandins in the incubate was measured. Later, radioimmunoassays and chromatographic methods were developed for more specific and sensitive quantification.

-

Calculation of Inhibition: The concentration of the inhibitor that causes a 50% reduction in prostaglandin synthesis (IC50) is determined.

Caption: Mechanism of action of this compound via COX inhibition.

Conclusion

This compound stands as a testament to the power of systematic medicinal chemistry in the development of novel therapeutics. Born from the pioneering research on fenamates at Parke-Davis, its history is a reflection of the broader advancements in the understanding of inflammation and the development of in vivo and in vitro assays to quantify anti-inflammatory activity. The Ullmann condensation provided the synthetic means to explore a wide range of structural analogues, leading to the identification of potent compounds like this compound. The subsequent elucidation of the prostaglandin synthesis pathway and the role of cyclooxygenase provided a clear mechanism of action for this class of drugs. This historical context continues to inform the development of new and more selective anti-inflammatory agents today.

References

An In-depth Technical Guide to N-(2,6-Dichlorophenyl)anthranilic acid (CAS: 13625-57-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,6-Dichlorophenyl)anthranilic acid, also known as 2-((2,6-dichlorophenyl)amino)benzoic acid, is an aromatic organic compound with the CAS number 13625-57-5. It belongs to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) and is structurally related to diclofenac, for which it is also a known metabolite.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, biological activities, and relevant experimental protocols, designed to support research and drug development efforts. The compound has garnered interest for its diverse pharmacological profile, extending beyond its anti-inflammatory properties to include potential applications in oncology and virology.

Chemical and Physical Properties

This compound is a crystalline solid. Its chemical structure consists of an anthranilic acid moiety N-substituted with a 2,6-dichlorophenyl group.

| Property | Value | Reference |

| CAS Number | 13625-57-5 | [1] |

| Molecular Formula | C₁₃H₉Cl₂NO₂ | [1] |

| Molecular Weight | 282.12 g/mol | [1] |

| IUPAC Name | 2-((2,6-dichlorophenyl)amino)benzoic acid | [1] |

| Synonyms | Diclofenac Carboxylic Acid, this compound | [1][2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 216-218 °C | [2] |

| SMILES | C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC=C2Cl)Cl | [2] |

| InChI Key | FAFKIFYBYASEDL-UHFFFAOYSA-N | [3] |

Synthesis

The primary synthetic route to this compound is the Ullmann condensation reaction. This method involves the copper-catalyzed coupling of an aryl halide with an amine.

General Synthesis Workflow

Detailed Experimental Protocol: Ullmann Condensation

This protocol describes a representative lab-scale synthesis of this compound.

Materials:

-

2-Chlorobenzoic acid

-

2,6-Dichloroaniline

-

Anhydrous potassium carbonate (K₂CO₃)

-

Copper (I) oxide (Cu₂O) or other copper catalyst

-

N,N-Dimethylformamide (DMF) or another high-boiling point solvent

-

Hydrochloric acid (HCl)

-

Ethanol

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzoic acid (1 equivalent), 2,6-dichloroaniline (1.1 equivalents), and anhydrous potassium carbonate (1.5 equivalents).

-

Add a catalytic amount of copper (I) oxide (e.g., 0.1 equivalents).

-

Add a suitable solvent, such as DMF, to the flask.

-

Reaction: Heat the mixture to reflux (typically 150-170 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for several hours (reaction progress can be monitored by TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into an excess of water and acidify with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the crude product.

-

Purification: Collect the precipitate by vacuum filtration and wash with water. The crude product can be purified by recrystallization from a solvent mixture such as ethanol/water to yield this compound as a crystalline solid.[4][5]

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, primarily stemming from its ability to inhibit various enzymes.

Anti-inflammatory Activity: COX Inhibition

As a fenamate NSAID, a primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway.

Quantitative Data: Enzyme Inhibition

| Target Enzyme | IC₅₀ (µM) | Compound | Reference |

| COX-1 | 15.7 - 26.6 | Related Thiophene Carboxamide Derivatives | [6] |

| COX-2 | 0.29 - 3.3 | Related Thiophene Carboxamide Derivatives | [6] |

| Aldo-Keto Reductase 1C3 (AKR1C3) | 0.31 | Related N-benzoyl anthranilic acid derivative | [3] |

| Hepatitis C NS5B Polymerase | as low as 0.01 | Anthranilic acid derivatives | [7] |

| Matrix Metalloproteinases (MMPs) | nanomolar range | Anthranilic acid derivatives | [3] |

Note: Specific IC₅₀ values for this compound are not consistently reported across all targets in the readily available literature. The data presented for COX and AKR1C3 are for structurally related compounds and serve as an indication of potential activity.

Modulation of Other Key Biological Targets

-

Ryanodine Receptors: This compound and its derivatives have been shown to modulate ryanodine receptors, which are critical for calcium release from intracellular stores. This interaction can alter calcium signaling patterns, affecting cellular excitability and contractility.

-

Hepatitis C NS5B Polymerase: Potent allosteric inhibition of the hepatitis C NS5B polymerase has been observed with anthranilic acid derivatives, with some compounds exhibiting IC₅₀ values in the nanomolar range.[7] X-ray crystallography has revealed that these inhibitors bind to a site between the thumb and palm regions of the polymerase.[7]

-

Matrix Metalloproteinases (MMPs): this compound and its analogs have demonstrated inhibitory activity against MMPs, with potencies in the nanomolar range reported for some derivatives.[3]

-

Aldo-Keto Reductases (AKRs): This class of compounds has been identified as inhibitors of aldo-keto reductases, particularly AKR1C3.[3][8] This enzyme is involved in the metabolism of steroids and prostaglandins and is a target in some cancers.

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the biological activity of this compound.

General Workflow for Enzyme Inhibition Assays

COX-1/COX-2 Inhibition Assay (Whole Blood Assay)

This assay measures the inhibition of COX-1 and COX-2 by quantifying their respective products, thromboxane B₂ (TXB₂) and prostaglandin E₂ (PGE₂).

Procedure:

-

Blood Collection: Collect fresh human blood into heparinized tubes.

-

Incubation with Inhibitor: Aliquot the blood and incubate with various concentrations of this compound or a vehicle control for a specified time (e.g., 1 hour) at 37°C.

-

COX-1 Stimulation: To measure COX-1 activity, stimulate a set of samples with a calcium ionophore (e.g., A23187).

-

COX-2 Stimulation: To measure COX-2 activity, stimulate a separate set of samples with lipopolysaccharide (LPS).

-

Termination and Analysis: Stop the reactions and centrifuge to separate the plasma.

-

Quantification: Measure the concentration of TXB₂ (for COX-1 activity) and PGE₂ (for COX-2 activity) in the plasma using commercially available ELISA kits.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ values for both COX-1 and COX-2.

Matrix Metalloproteinase (MMP) Inhibition Assay (Fluorogenic Substrate Assay)

This assay measures the activity of MMPs by detecting the cleavage of a fluorogenic substrate.

Procedure:

-

Reagent Preparation: Prepare solutions of the purified MMP enzyme, a fluorogenic MMP substrate, and various concentrations of this compound in an appropriate assay buffer.

-

Incubation: In a microplate, pre-incubate the MMP enzyme with the test compound or vehicle control.

-

Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to each well.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over time. The cleavage of the substrate by the MMP results in an increase in fluorescence.

-

Data Analysis: Determine the initial reaction rates from the fluorescence data. Calculate the percent inhibition for each concentration of the inhibitor and determine the IC₅₀ value.

Aldo-Keto Reductase (AKR) Activity Assay (Colorimetric)

This assay measures AKR activity by detecting the conversion of NADP⁺ to NADPH.

Procedure:

-

Reagent Preparation: Prepare a reaction mixture containing a suitable buffer, an AKR substrate, and NADP⁺. Also prepare various concentrations of this compound.

-

Incubation: In a microplate, combine the purified AKR enzyme with the test compound or vehicle control.

-

Reaction Initiation: Start the reaction by adding the reaction mixture to each well.

-

Absorbance Measurement: The formation of NADPH is coupled to a probe that generates a colored product. Measure the absorbance at the appropriate wavelength (e.g., 450 nm) in a kinetic mode.

-

Data Analysis: Calculate the rate of NADPH formation from the change in absorbance over time. Determine the percent inhibition for each inhibitor concentration and calculate the IC₅₀ value.[1]

Signaling Pathway Modulation

The inhibitory effects of this compound on enzymes like COX can have downstream effects on various signaling pathways.

-

Prostaglandin Pathway: As a COX inhibitor, its most direct impact is on the prostaglandin synthesis pathway, leading to reduced production of pro-inflammatory prostaglandins.

-

NF-κB Signaling: Prostaglandins, particularly PGE₂, can modulate the NF-κB signaling pathway, which is a critical regulator of inflammation. By reducing PGE₂ levels, this compound may indirectly influence NF-κB activity, although direct effects on this pathway have not been extensively characterized for this specific compound.

Conclusion

This compound is a versatile compound with a well-established role as an anti-inflammatory agent and emerging potential in other therapeutic areas. Its multifaceted biological activity, stemming from the inhibition of multiple key enzymes, makes it a valuable tool for researchers in drug discovery and development. This guide provides a foundational understanding of its properties, synthesis, and biological evaluation, serving as a starting point for further in-depth investigation. Further research is warranted to fully elucidate the specific inhibitory constants for all relevant targets and to explore its full therapeutic potential.

References

- 1. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]

- 3. N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sciencemadness Discussion Board - Purifying anthranilic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. reddit.com [reddit.com]

- 6. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

N-(2,6-Dichlorophenyl)anthranilic acid IUPAC name

An In-depth Technical Guide to 2-((2,6-dichlorophenyl)amino)benzoic acid

This technical guide provides a comprehensive overview of N-(2,6-Dichlorophenyl)anthranilic acid, including its chemical identity, synthesis, and biological relevance. The content is tailored for researchers, scientists, and professionals in drug development.

Chemical Identity

The IUPAC name for this compound is 2-((2,6-dichlorophenyl)amino)benzoic acid .[1][2][3] It is also known by several synonyms, including N-(2,6-dichloroanilino)benzoic acid and is recognized as a metabolite of the widely used nonsteroidal anti-inflammatory drug (NSAID), diclofenac, often referred to as Diclofenac Carboxylic Acid.[1][3][4]

| Identifier | Value |

| IUPAC Name | 2-((2,6-dichlorophenyl)amino)benzoic acid |

| CAS Number | 13625-57-5 |

| Molecular Formula | C13H9Cl2NO2 |

| Molecular Weight | 282.12 g/mol [1][2] |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC=C2Cl)Cl |

| InChI Key | FAFKIFYBYASEDL-UHFFFAOYSA-N |

Synthesis Protocols

The synthesis of 2-((2,6-dichlorophenyl)amino)benzoic acid is a key process in the production of related pharmaceutical compounds. One common laboratory-scale method involves the reaction of 2,6-dichloroaniline with a suitable benzoic acid derivative. A general workflow for its synthesis is outlined below.

References

- 1. Buy this compound | 13625-57-5 [smolecule.com]

- 2. 2-[(2,6-dichlorophenyl)amino]benzoicacid synthesis - chemicalbook [chemicalbook.com]

- 3. CAS 13625-57-5: 2-[(2,6-dichlorophenyl)amino]benzoicacid [cymitquimica.com]

- 4. 2-((2,6-Dichlorophenyl)amino)benzoic acid | CAS 13625-57-5 | Chemical-Suppliers [chemical-suppliers.eu]

An In-depth Technical Guide to N-(2,6-Dichlorophenyl)anthranilic acid: Synonyms, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2,6-Dichlorophenyl)anthranilic acid, a molecule of significant interest in pharmaceutical research. This document details its chemical identity, physicochemical properties, synthesis and purification protocols, analytical methodologies, and its multifaceted biological activities.

Chemical Identity: Synonyms and Trade Names

This compound is a derivative of anthranilic acid, an aromatic amino acid. While it is not actively marketed as a pharmaceutical and thus lacks common trade names, it is widely recognized in research and chemical supply contexts by several synonyms.

Systematic and Common Names:

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and understanding its biological behavior. The presence of the dichlorophenyl group significantly influences its characteristics compared to the parent anthranilic acid molecule.

| Property | Value | Reference Compound Data (if applicable) |

| Molecular Formula | C₁₃H₉Cl₂NO₂ | N/A |

| Molecular Weight | 282.12 g/mol | N/A |

| Melting Point | Data not available | N-Phenylanthranilic acid: 182-185 °C[3]; Anthranilic acid: 144-148 °C[4] |

| Solubility | Soluble in organic solvents.[5] | N-Phenylanthranilic acid: DMSO: 125 mg/mL[3]; Anthranilic acid: Soluble in ethanol.[4] |

| pKa | Data not available | N-Phenylanthranilic acid: 5.28 (in 5-10% aq. acetone)[3]; Anthranilic acid (amino group): 2.17; Anthranilic acid (carboxyl group): 4.85[6] |

Experimental Protocols

Synthesis via Ullmann Condensation

The primary method for synthesizing this compound is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution.[1][7]

Reaction:

2-Chlorobenzoic acid + 2,6-Dichloroaniline --(Cu catalyst, Base)--> this compound

Detailed Protocol (Modified from general Ullmann reaction procedures):

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 2-chlorobenzoic acid (1 equivalent), 2,6-dichloroaniline (1.2 equivalents), and anhydrous potassium carbonate (2 equivalents) as the base.

-

Catalyst Addition: Add a catalytic amount of copper(I) oxide or copper(I) iodide (approximately 5-10 mol%).

-

Solvent: Add a high-boiling point polar solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF). The use of ionic liquids like tetrabutylphosphonium chloride has also been reported to improve yields.[1][8]

-

Reaction Conditions: Heat the mixture to a temperature between 160-200°C and maintain under reflux for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]

-

Work-up: After cooling to room temperature, pour the reaction mixture into an excess of water and acidify with concentrated hydrochloric acid to a pH of 2-3. This will precipitate the crude product.

-

Isolation: Collect the precipitate by vacuum filtration and wash with water to remove inorganic salts.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of higher purity.

Protocol:

-

Solvent Selection: A mixture of ethanol and water is a suitable solvent system. Chloroform-ether has also been suggested for related compounds.[9]

-

Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Hot Filtration: Filter the hot solution to remove the activated charcoal and any insoluble impurities.

-

Crystallization: Slowly add hot water to the filtrate until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Analytical Methods

A reverse-phase HPLC method can be employed for the analysis of this compound and its related impurities.

| Parameter | Condition |

| Column | C18 (e.g., Newcrom R1)[10] |

| Mobile Phase | A gradient or isocratic mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or water with formic/phosphoric acid).[10] |

| Detection | UV at a suitable wavelength (e.g., 254 nm or 280 nm) |

| Flow Rate | Typically 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 25 °C) |

¹H and ¹³C NMR are essential for the structural confirmation of this compound.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are commonly used solvents.[11][12]

-

¹H NMR: Expect to observe signals in the aromatic region (approximately 6.5-8.0 ppm) corresponding to the protons on the two phenyl rings. The -NH and -COOH protons will appear as broad singlets, with their chemical shifts being concentration and solvent dependent. For the related N-phenylanthranilic acid, the -NH proton appears around δ 9.3 ppm.[12]

-

¹³C NMR: Expect signals for the aromatic carbons between δ 110-150 ppm and a signal for the carboxylic acid carbon around δ 170 ppm. For a similar compound, the carbonyl carbon of the ester derivative of N-phenylanthranilic acid appears at 174 ppm.[12]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, making it a molecule of interest for drug development. Its mechanisms of action involve the modulation of several key signaling pathways.

Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

As a derivative of a known class of non-steroidal anti-inflammatory drugs (NSAIDs), this compound is a putative inhibitor of cyclooxygenase (COX) enzymes.

Caption: Inhibition of COX enzymes by this compound.

Modulation of Phosphodiesterase 4 (PDE4)

This compound acts as an allosteric modulator of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic AMP (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which has anti-inflammatory effects.

Caption: Allosteric inhibition of PDE4 by this compound.

Ryanodine Receptor Modulation

This compound and its analogs can modulate ryanodine receptors, which are critical for calcium release from intracellular stores.[13] This activity is particularly relevant in the context of insecticides, where anthranilic diamides are potent activators of these receptors.[14][15]

Caption: Modulation of ryanodine receptors.

Allosteric Inhibition of Hepatitis C Virus (HCV) NS5B Polymerase

The compound has been identified as a potent allosteric inhibitor of the Hepatitis C virus NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication.[1][16]

Caption: Allosteric inhibition of HCV NS5B polymerase.

Matrix Metalloproteinase (MMP) Inhibition

Derivatives of anthranilic acid have been investigated as inhibitors of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[17][18][19] Dysregulation of MMPs is implicated in various diseases, including cancer and arthritis.

Caption: Inhibition of matrix metalloproteinases.

References

- 1. Buy this compound | 13625-57-5 [smolecule.com]

- 2. CAS 13625-57-5: 2-[(2,6-dichlorophenyl)amino]benzoicacid [cymitquimica.com]

- 3. N-Phenylanthranilic acid | 91-40-7 [chemicalbook.com]

- 4. Anthranilic acid 118-92-3 [sigmaaldrich.com]

- 5. Anthranilic acid - Sciencemadness Wiki [sciencemadness.org]

- 6. Anthranilic acid - Wikipedia [en.wikipedia.org]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids | CoLab [colab.ws]

- 9. Sciencemadness Discussion Board - Purifying anthranilic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. Separation of Anthranilic acid, 3,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. scienceopen.com [scienceopen.com]

- 12. asianpubs.org [asianpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. Insecticidal anthranilic diamides: a new class of potent ryanodine receptor activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anthranilic diamides derivatives as potential ryanodine receptor modulators: Synthesis, biological evaluation and structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 17. The discovery of anthranilic acid-based MMP inhibitors. Part 1: SAR of the 3-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The discovery of anthranilic acid-based MMP inhibitors. Part 2: SAR of the 5-position and P1(1) groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

N-(2,6-Dichlorophenyl)anthranilic Acid: A Comprehensive Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,6-Dichlorophenyl)anthranilic acid, a member of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), exhibits a complex and multifaceted mechanism of action. While its primary therapeutic effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, emerging research has revealed its interaction with a broader range of biological targets, including ion channels, G-protein coupled receptors, and viral enzymes. This technical guide provides an in-depth overview of the core mechanisms of action of this compound and structurally related compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to support further research and drug development efforts.

Core Mechanisms of Action

This compound's pharmacological profile is characterized by its activity at multiple molecular targets. The principal mechanisms include:

-

Cyclooxygenase (COX) Inhibition: As a classic NSAID, it inhibits the COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.

-

Ion Channel Modulation: It has been shown to modulate the activity of several ion channels, including Transient Receptor Potential (TRP) channels and voltage-gated calcium channels, contributing to its analgesic and potentially other pharmacological effects.

-

G-Protein Coupled Receptor (GPCR) Antagonism: Derivatives of anthranilic acid have been identified as antagonists of the GPR17 receptor, a target implicated in inflammatory diseases.

-

Allosteric Enzyme Inhibition: It has been investigated as an allosteric inhibitor of the Hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication.

-

Induction of Mitochondrial Permeability Transition: Similar to other NSAIDs, it can induce the mitochondrial permeability transition, a process linked to apoptosis.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and structurally similar compounds, providing insights into their potency and selectivity for various targets.

Table 1: Cyclooxygenase (COX) Inhibition

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound |

| Diclofenac | Ovine COX-1 | 0.06 | 0.15 | - |

| Diclofenac | Human COX-2 | 0.40 | - | - |

| Celecoxib | Human COX-2 | 0.04 | 30 | - |

*Note: Data for Diclofenac, a structurally related N-phenylanthranilic acid derivative, is provided as a representative example.

Table 2: Ion Channel Modulation

| Compound | Target | IC50 (µM) | Mode of Action |

| N-(p-amylcinnamoyl)anthranilic acid (ACA) | Human TRPM2 | 1.7 | Blocker |

| ACA | Human TRPC6 | 2.3 | Blocker |

| ACA** | Human TRPM8 | 3.9 | Blocker |

**Note: Data for N-(p-amylcinnamoyl)anthranilic acid (ACA), a structurally related anthranilic acid derivative, is provided as a representative example of TRP channel modulation.[1]

Table 3: G-Protein Coupled Receptor (GPCR) Antagonism

| Compound Class | Target | K_i Range (nM) |

| Anthranilic Acid Derivatives | GPR17 | 8.91 - 83.2 |

*Note: This data represents a range for a novel class of anthranilic acid-based GPR17 antagonists. The specific K_i for this compound is not specified in the available literature.

Table 4: Mitochondrial Permeability Transition

| Compound | Assay | EC50 (µM) |

| Diclofenac* | Induction of half-maximal mitochondrial swelling | 19 |

*Note: Data for Diclofenac is provided as a representative example of NSAID-induced mitochondrial effects.[2]

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of this compound's mechanism of action.

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate. Inhibition of the enzyme results in a decreased rate of color development.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic acid (substrate)

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, heme, and the colorimetric substrate in a 96-well plate.

-

Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

-

Add the COX-1 or COX-2 enzyme to the wells and incubate for a specified time (e.g., 5 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Incubate for a further period (e.g., 2 minutes) at the same temperature.

-

Measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]

GPR17 Receptor Binding Assay

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the GPR17 receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor. The amount of radioligand bound is inversely proportional to the affinity of the test compound for the receptor.

Materials:

-

Cell membranes expressing the GPR17 receptor (e.g., from transfected HEK293 cells)

-

Radiolabeled ligand (e.g., [³H]-ligand)

-

Unlabeled test compound (e.g., this compound)

-

Binding buffer

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound in the binding buffer.

-

Include a control for total binding (radioligand and membranes only) and a control for non-specific binding (radioligand, membranes, and a high concentration of an unlabeled GPR17 ligand).

-

Allow the binding to reach equilibrium at a specific temperature and time.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[4][5]

Hepatitis C Virus (HCV) NS5B Polymerase Inhibition Assay

Objective: To determine the IC50 of a test compound against the RNA-dependent RNA polymerase activity of HCV NS5B.

Principle: This assay measures the incorporation of radiolabeled nucleotides into a newly synthesized RNA strand by the NS5B polymerase using an RNA template. Inhibitors of the polymerase will reduce the amount of incorporated radioactivity.

Materials:

-

Recombinant HCV NS5B polymerase

-

RNA template (e.g., poly(A) or a heteropolymeric template)

-

Primer (if required by the template)

-

Ribonucleotide triphosphates (ATP, CTP, GTP, UTP)

-

Radiolabeled ribonucleotide (e.g., [³³P]-UTP or [³H]-UTP)

-

Reaction buffer

-

Test compound dissolved in DMSO

-

Filter plates (e.g., 96-well DEAE filter plates)

-

Scintillation counter

Procedure:

-

Set up the reaction in a 96-well plate containing the reaction buffer, RNA template, primer (if needed), and the test compound at various concentrations.

-

Add the HCV NS5B polymerase to initiate the reaction.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a specific time.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Transfer the reaction mixture to a filter plate to capture the newly synthesized radiolabeled RNA.

-

Wash the filter plate to remove unincorporated radiolabeled nucleotides.

-

Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.[6][7]

Mitochondrial Permeability Transition (MPT) Assay (Mitochondrial Swelling)

Objective: To assess the ability of a test compound to induce the mitochondrial permeability transition by measuring mitochondrial swelling.

Principle: The opening of the mitochondrial permeability transition pore (mPTP) leads to the influx of solutes and water into the mitochondrial matrix, causing the mitochondria to swell. This swelling can be monitored spectrophotometrically as a decrease in light scattering (absorbance) at 540 nm.[2]

Materials:

-

Isolated mitochondria (e.g., from rat liver)

-

Assay buffer (e.g., containing sucrose, mannitol, and a respiratory substrate like succinate)

-

Inducing agent (e.g., CaCl₂)

-

Test compound (e.g., this compound)

-

Spectrophotometer capable of measuring absorbance at 540 nm

Procedure:

-

Resuspend the isolated mitochondria in the assay buffer.

-

Place the mitochondrial suspension in a cuvette in the spectrophotometer and monitor the baseline absorbance at 540 nm.

-

Add the test compound at the desired concentration and continue to monitor the absorbance.

-

Add the inducing agent (e.g., CaCl₂) to trigger the opening of the mPTP.

-

Record the decrease in absorbance over time, which reflects the rate and extent of mitochondrial swelling.

-

Compare the swelling induced in the presence of the test compound to that of a control (inducing agent alone).

-

To determine an EC50 value, perform the assay with a range of concentrations of the test compound and plot the rate or extent of swelling against the logarithm of the concentration.[2][8][9]

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and related compounds.

Inhibition of the Cyclooxygenase (COX) Pathway

Modulation of TRPM2 Channel Activity

Allosteric Inhibition of HCV NS5B Polymerase

Induction of Mitochondrial Permeability Transition

Conclusion

This compound demonstrates a complex pharmacological profile that extends beyond its classification as a simple COX inhibitor. Its interactions with ion channels, GPCRs, and viral enzymes highlight its potential for repositioning and for the development of novel therapeutics with multifaceted mechanisms of action. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further elucidate the intricate biological activities of this and related compounds. Future investigations should focus on obtaining more specific quantitative data for this compound and on exploring the in vivo relevance of its non-COX-related activities.

References

- 1. Inhibition of TRPM2 cation channels by N-(p-amylcinnamoyl)anthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. studylib.net [studylib.net]

- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]

- 7. Discovery of a novel class of Hepatitis C Polymerase Inhibitors [natap.org]

- 8. Effect of N-Phenylanthranilic Acid Scaffold Nonsteroidal Anti-inflammatory Drugs on the Mitochondrial Permeability Transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

N-(2,6-Dichlorophenyl)anthranilic Acid: A Comprehensive Biological Activity Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,6-Dichlorophenyl)anthranilic acid, a synthetic derivative of anthranilic acid, belongs to the fenamate class of compounds. Historically, fenamates have been investigated for their potent anti-inflammatory and analgesic properties, with several members of this class being developed into non-steroidal anti-inflammatory drugs (NSAIDs). The unique substitution pattern of a dichlorophenyl ring on the anthranilic acid scaffold imparts distinct physicochemical and biological properties to this molecule, making it a subject of interest in medicinal chemistry and pharmacology. This technical guide provides a comprehensive overview of the biological activity profile of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing implicated signaling pathways.

Core Biological Activities

This compound exhibits a range of biological activities, with its primary mechanism of action believed to be the inhibition of cyclooxygenase (COX) enzymes.[1] Beyond this, studies on related compounds and derivatives suggest potential interactions with other important biological targets.

Anti-inflammatory and Analgesic Properties

Quantitative Biological Data

To facilitate a comparative analysis of the biological activity of this compound and its analogs, the following tables summarize the available quantitative data for related compounds. It is important to note the absence of specific IC50 values for the parent compound, this compound, in the reviewed literature.

Table 1: Cyclooxygenase (COX) Inhibition Data for Mefenamic Acid and its Derivatives [2]

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| Mefenamic Acid | 21.2 | 7.3 | 2.9 |

| JS-3 | Not specified | 8.1 | 5.56 |

| JS-4 | Not specified | 4.3 | 13.7 |

Table 2: Other Reported Biological Activities of Anthranilic Acid Derivatives

| Target | Compound Type | Activity/Potency | Reference |

| Hepatitis C NS5B Polymerase | Anthranilic acid derivatives | IC50 values ranging from 2.01 to 23.84 µM | [3] |

| Ryanodine Receptor | Insecticidal anthranilic diamides | Potent activators | [4] |

| Matrix Metalloproteinases (MMPs) | Anthranilate-hydroxamic acid sulfonamides | Potent inhibitors of MMP-9 and MMP-13 | [5] |

Potential Signaling Pathway Involvement

The biological effects of this compound are likely mediated through the modulation of key signaling pathways involved in inflammation and cellular responses. Based on its primary activity as a COX inhibitor, its influence can be extrapolated to pathways regulated by prostaglandins.

Cyclooxygenase (COX) Pathway and Prostaglandin Synthesis

As a COX inhibitor, this compound directly blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins (PGE2, PGI2, etc.) and thromboxanes (TXA2). This inhibition is the cornerstone of its anti-inflammatory and analgesic effects.

References

- 1. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. archives.ijper.org [archives.ijper.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues [mdpi.com]

- 5. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]

N-(2,6-Dichlorophenyl)anthranilic Acid: A Technical Guide to its Relationship with Fenamic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of N-(2,6-Dichlorophenyl)anthranilic acid and its structural and functional relationship to the broader class of fenamic acids. Fenamic acids, derivatives of N-phenylanthranilic acid, are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). This document elucidates the chemical properties, synthesis, and biological activities of this compound, with a particular focus on its mechanisms of action involving cyclooxygenase (COX) and phosphodiesterase 4 (PDE4) inhibition. Detailed experimental protocols and quantitative data are presented to support further research and development in this area.

Introduction

Fenamic acids are a class of NSAIDs derived from the core structure of N-phenylanthranilic acid.[1][2] They exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.[3][4] this compound, a halogenated derivative of anthranilic acid, is structurally analogous to the fenamates and is also recognized as a metabolite of the widely used NSAID, diclofenac.[5][6] This guide explores the nuanced relationship between this compound and the fenamic acid class, detailing its chemical synthesis, biological targets, and associated signaling pathways.

Chemical Properties and Synthesis

This compound is an aromatic compound featuring an anthranilic acid moiety substituted with a 2,6-dichlorophenyl group.[4] This substitution significantly influences its physicochemical properties and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉Cl₂NO₂ | [4] |

| Molecular Weight | 282.12 g/mol | [4] |

| Systematic Name | 2-[(2,6-dichlorophenyl)amino]benzoic acid | [5] |

| CAS Number | 13625-57-5 | [5] |

The primary synthetic route to this compound and other N-aryl anthranilic acids is the Ullmann condensation.[1] This reaction involves the copper-catalyzed coupling of an aryl halide with an amine.

Experimental Protocol: Ullmann Condensation for N-aryl Anthranilic Acid Synthesis

This protocol is a modified Ullmann coupling reaction for the synthesis of N-aryl anthranilic acids, which can be adapted for this compound.

Materials:

-

Potassium 2-bromobenzoate

-

Substituted aniline (e.g., 2,6-dichloroaniline)

-

Copper acetate (Cu(OAc)₂)

-

Tetrabutylphosphonium chloride ([TBP]Cl) ionic liquid

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Standard laboratory glassware

-

Solvents for extraction and purification (e.g., ethyl acetate, hexane)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, combine potassium 2-bromobenzoate (1 equivalent), the substituted aniline (1.2 equivalents), copper acetate (0.1 equivalents), and tetrabutylphosphonium chloride ionic liquid.

-

Fit the flask with a reflux condenser and heat the mixture to 170°C with vigorous stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product using an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterize the final product using techniques such as NMR, mass spectrometry, and melting point determination.

Biological Activity and Mechanism of Action

Like other fenamates, this compound exhibits anti-inflammatory and analgesic properties.[4] Its primary mechanisms of action are believed to be the inhibition of COX enzymes and the modulation of other inflammatory pathways, including the inhibition of phosphodiesterase 4 (PDE4).

Cyclooxygenase (COX) Inhibition

The inhibition of COX-1 and COX-2 is a hallmark of NSAIDs. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.

Table 2: In Vitro Inhibitory Activity of Selected Fenamates against COX-1 and COX-2

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Mefenamic Acid | 13 | 370 | 0.035 | |

| Meclofenamate Sodium | 0.04 | 0.05 | 0.8 | |

| Diclofenac | 4 nM | 1.3 nM | 3.08 |

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibition of COX-1 and COX-2.

Materials:

-

Purified ovine COX-1 or human recombinant COX-2 enzyme

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Test compound (dissolved in DMSO)

-

Arachidonic acid (substrate)

-

Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

-

96-well microplate

-

Microplate reader

Procedure:

-

To the wells of a 96-well microplate, add the assay buffer, heme, and the test compound at various concentrations.

-

Add the COX-1 or COX-2 enzyme to each well and incubate for a short period (e.g., 5 minutes) at room temperature.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately add the colorimetric substrate (e.g., TMPD).

-

Monitor the appearance of the oxidized product at a specific wavelength (e.g., 590 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Phosphodiesterase 4 (PDE4) Inhibition

Recent studies have indicated that some fenamic acid derivatives may also exert their anti-inflammatory effects through the inhibition of PDE4.[7] PDE4 is an enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger involved in regulating inflammation. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.

Note: Quantitative data on the PDE4 inhibitory activity of this compound is not available in the public domain and represents a key area for future research.

Experimental Protocol: In Vitro PDE4 Inhibition Assay

This protocol describes a fluorescence polarization (FP)-based assay for measuring PDE4 inhibition.

Materials:

-

Recombinant human PDE4 enzyme

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compound (dissolved in DMSO)

-

Fluorescein-labeled cAMP (FAM-cAMP) substrate

-

Binding agent (e.g., IMAP™ Binding Solution)

-

Low-volume, black, 384-well microplates

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 384-well plate, add the test compound dilutions or vehicle (DMSO).

-

Add the recombinant PDE4 enzyme to the wells.

-

Initiate the reaction by adding the FAM-cAMP substrate.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and bind the product by adding the binding agent.

-

Incubate for an additional 30 minutes at room temperature.

-

Measure the fluorescence polarization using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Signaling Pathways

The biological effects of this compound are mediated through its interaction with key signaling pathways involved in inflammation.

Cyclooxygenase Pathway

Caption: Inhibition of the Cyclooxygenase (COX) pathway by fenamic acids.

Phosphodiesterase 4 (PDE4) Pathway

Caption: Inhibition of the Phosphodiesterase 4 (PDE4) pathway.

Logical Relationship

The following diagram illustrates the logical classification of this compound within the broader context of anti-inflammatory agents.

Caption: Hierarchical classification of this compound.

Conclusion

This compound is a structurally significant member of the fenamic acid class of NSAIDs. Its primary mechanism of action is understood to be the inhibition of COX enzymes, a characteristic it shares with other fenamates. Furthermore, emerging evidence suggests a potential role for PDE4 inhibition in its anti-inflammatory profile, representing a promising avenue for future research. The detailed experimental protocols provided in this guide offer a framework for further investigation into the specific biological activities and therapeutic potential of this compound. The elucidation of precise quantitative data for its inhibitory effects on COX and PDE4 will be crucial for its continued development as a potential therapeutic agent.

References

- 1. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids | CoLab [colab.ws]

- 2. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajmc.com [ajmc.com]

- 7. csmj.uomosul.edu.iq [csmj.uomosul.edu.iq]

Methodological & Application

Application Notes and Protocols: Synthesis of N-(2,6-Dichlorophenyl)anthranilic Acid via Ullmann Condensation

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2,6-Dichlorophenyl)anthranilic acid is a key intermediate in the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably diclofenac. The formation of this molecule is a classic example of the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction. This application note provides a detailed overview of the synthesis of this compound, focusing on the Ullmann condensation between an o-halobenzoic acid and 2,6-dichloroaniline. We present various experimental protocols, a summary of reaction conditions, and graphical representations of the reaction and workflow to aid researchers in the successful synthesis of this important precursor.

The Ullmann condensation for this synthesis typically involves the coupling of 2-chlorobenzoic acid with 2,6-dichloroaniline in the presence of a copper catalyst and a base at elevated temperatures.[1][2] The reaction's efficiency can be influenced by several factors, including the choice of catalyst, solvent, base, and reaction temperature.[3] Modern modifications to the traditional Ullmann reaction have led to improved yields and milder reaction conditions.[4][5]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from various reported protocols for the Ullmann condensation synthesis of N-aryl anthranilic acids, providing a comparative overview of different reaction parameters and their impact on yield.

Table 1: Ullmann Condensation of o-Chlorobenzoic Acid and Anilines

| Catalyst System | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cu (9 mol%) / Cu₂O (4 mol%) | K₂CO₃ (2.0) | 2-Ethoxyethanol | 130 | 24 | 76 | [6] |

| Cu (9 mol%) / Cu₂O (4 mol%) | K₂CO₃ (2.0) | Diethylene glycol | 130 | 24 | 90 | [6] |

| Cu (9 mol%) / Cu₂O (4 mol%) | Na₂CO₃ (2.0) | Diethylene glycol | 130 | 24 | 82 | [6] |

| Copper Oxide (catalytic) | K₂CO₃ (anhydrous) | Aniline (reagent & solvent) | Reflux | 2 | 82-93 | [7] |

| Copper Powder (catalytic) | K₂CO₃ | Methyl Ethyl Ketone | 60 | 2 | Not specified | [8] |

| CuI (10 mol%) | K₂CO₃ | Deep Eutectic Solvent | 60-100 | Not specified | up to 98 | [5] |

Table 2: Specific Protocol for N-Phenylanthranilic Acid Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Conditions | Yield | Reference |

| o-Chlorobenzoic Acid (0.26 mol) | Aniline (1.66 mol) | Copper Oxide (1 g) | Anhydrous K₂CO₃ (0.3 mol) | Aniline | Reflux, 2h | 82-93% | [7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound based on established Ullmann condensation procedures.

Protocol 1: Copper/Copper(I) Oxide Catalyzed Synthesis in 2-Ethoxyethanol

This protocol is adapted from a chemo- and regioselective copper-catalyzed cross-coupling reaction.[6][9]

Materials:

-

2-Chlorobenzoic acid

-

2,6-Dichloroaniline

-

Copper (Cu) powder

-

Copper(I) oxide (Cu₂O)

-

Anhydrous potassium carbonate (K₂CO₃)

-

2-Ethoxyethanol

-

Hydrochloric acid (HCl)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-